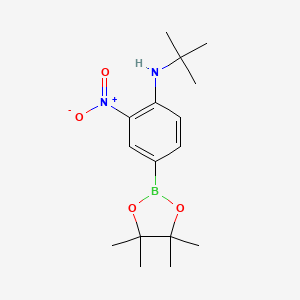

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Übersicht

Beschreibung

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C16H25BN2O4 and its molecular weight is 320.196. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Boronic Acids and Esters

Boronic acids and their esters are widely used in organic chemistry during the synthesis of various compounds. They are involved in several reactions, the most notable one being the Suzuki coupling . In biological systems, boronic acids are known to bind to enzymes or other proteins with cis-diol groups, which could potentially be a target of action.

Biologische Aktivität

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C₁₆H₂₅BN₂O₄

- Molecular Weight : 320.19 g/mol

The structure features a nitro group and a boronate ester group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronate ester moiety can form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling proteins, potentially leading to altered cellular responses.

- Antioxidant Activity : Some studies suggest that compounds containing boron can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

In Vitro Studies

A study evaluated the compound's inhibitory effects on key enzymes involved in metabolic pathways. The results indicated significant inhibition of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance:

| Enzyme | IC₅₀ (μM) | Comments |

|---|---|---|

| CYP3A4 | 0.34 | Potent reversible inhibition observed |

| CYP1A2 | >50 | No significant inhibition |

| CYP2C9 | >50 | No significant inhibition |

These findings highlight the potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes .

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in models of disease where oxidative stress plays a role. For example:

- Model : Rat model of induced oxidative stress

- Dosage : 10 mg/kg body weight

- Outcome : Significant reduction in markers of oxidative damage compared to control groups.

This suggests that the compound may have therapeutic potential in conditions characterized by oxidative stress .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, caution is warranted due to its potential toxicity:

- Acute Toxicity : LD₅₀ values indicate moderate toxicity levels.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the safety profile.

Precautionary measures should be taken when handling this compound due to its hazardous nature as indicated by GHS classifications (H302-H319) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Inhibitors of Biological Targets

The compound has been investigated for its potential as a selective inhibitor in various biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibition of calmodulin-dependent protein kinases (CaMKs), which are crucial in cellular signaling processes. The bulky tert-butyl and dioxaborolane groups enhance the selectivity and potency of these inhibitors against specific targets in cancer cells .

b. Anticancer Activity

Research indicates that compounds similar to N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can improve insulin sensitivity and glucose control in obesity models. This suggests potential applications in treating metabolic disorders and certain cancers by modulating signaling pathways related to cell growth and metabolism .

Materials Science

a. Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane moiety can facilitate cross-linking reactions that improve the structural integrity of polymers .

b. Sensor Development

Due to its electronic properties, this compound can be utilized in the development of chemical sensors. The presence of the nitro group contributes to its electron-withdrawing characteristics, which can be exploited in sensor applications for detecting environmental pollutants or biological analytes .

Organic Synthesis

a. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex organic molecules. For example, it can be used in the synthesis of various pharmaceuticals by modifying the aniline component to introduce different functional groups .

b. Reaction Mechanisms

The compound's reactivity profile allows it to participate in a range of chemical reactions such as Suzuki coupling reactions due to the presence of the boron moiety. This is particularly useful in forming carbon-carbon bonds essential for constructing complex organic frameworks .

Case Studies

Eigenschaften

IUPAC Name |

N-tert-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGKCJSMOIHHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682236 | |

| Record name | N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-23-1 | |

| Record name | N-(1,1-Dimethylethyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.